N-[[4-(2-Methoxyphenyl)piperazino]methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(2-Methoxyphenyl)piperazino]methyl]benzamide is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. This compound has been studied for its potential neuroprotective effects and its role as an acetylcholinesterase inhibitor, which makes it a compound of interest in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
The synthesis of N-[[4-(2-Methoxyphenyl)piperazino]methyl]benzamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Deprotection of these piperazines with thiophenol followed by selective intramolecular cyclization yields the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-[[4-(2-Methoxyphenyl)piperazino]methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
N-[[4-(2-Methoxyphenyl)piperazino]methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role as an acetylcholinesterase inhibitor, which is important in the study of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-[[4-(2-Methoxyphenyl)piperazino]methyl]benzamide involves its role as an acetylcholinesterase inhibitor. By inhibiting the enzyme acetylcholinesterase, the compound increases the levels of acetylcholine in the brain, which is crucial for cognitive function. This mechanism is particularly relevant in the treatment of Alzheimer’s disease, where acetylcholine levels are typically reduced .
Comparison with Similar Compounds
N-[[4-(2-Methoxyphenyl)piperazino]methyl]benzamide can be compared with other piperazine derivatives such as:
- N-{4-[4-(2-methoxyphenyl)piperazino]butyl}-2-furamide
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]pentyl}-1H-benzo[d]imidazole These compounds share similar structural features but differ in their specific biological activities and applications. This compound is unique due to its potent acetylcholinesterase inhibitory activity and its potential neuroprotective effects .
Properties
CAS No. |
190383-26-7 |
---|---|
Molecular Formula |
C19H23N3O2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]benzamide |
InChI |
InChI=1S/C19H23N3O2/c1-24-18-10-6-5-9-17(18)22-13-11-21(12-14-22)15-20-19(23)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,20,23) |
InChI Key |
UWUCDMAWZWXZPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.